molecular formula C12H14O5S B7994750 Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate

Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate

Cat. No.: B7994750
M. Wt: 270.30 g/mol
InChI Key: BNLMSJYJLRJNIA-UHFFFAOYSA-N
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Description

Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate is an organic compound with the molecular formula C12H14O5S It is characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate typically involves the reaction of 2,4-dimethoxybenzene with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a thiol reagent to introduce the sulfanyl group. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The methoxy groups may also contribute to the compound’s overall reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate
  • Ethyl 2-(2,4-dimethoxyphenyl)thioacetate
  • Ethyl 2-(2,4-dimethoxyphenyl)acetate

Uniqueness

Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical properties

Properties

IUPAC Name

ethyl 2-(2,4-dimethoxyphenyl)sulfanyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5S/c1-4-17-11(13)12(14)18-10-6-5-8(15-2)7-9(10)16-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLMSJYJLRJNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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